N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a pyrrolidin-1-ylsulfonyl group and a 3,4-dimethoxyphenyl ethyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine and a sulfonyl chloride reagent under basic conditions.
Attachment of the 3,4-Dimethoxyphenyl Ethyl Group: The final step involves the alkylation of the benzamide derivative with 3,4-dimethoxyphenylethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is investigated for its potential effects on various biological pathways and its ability to modulate receptor activity.
Chemical Biology: It serves as a tool compound for studying protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-yl)benzamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of both the pyrrolidin-1-ylsulfonyl group and the 3,4-dimethoxyphenyl ethyl substituent. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H28N2O5S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H28N2O5S/c1-16-6-8-18(15-21(16)30(26,27)24-12-4-5-13-24)22(25)23-11-10-17-7-9-19(28-2)20(14-17)29-3/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,25) |
InChI Key |
BGPLVKVWVPFOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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